2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a pyrazolyl group and a sulfanyl group attached to an ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolyl Intermediate
- Starting with 3,5-dimethylpyrazole, the intermediate can be synthesized through a reaction with an appropriate halogenated compound under basic conditions.
- Example: Reacting 3,5-dimethylpyrazole with 1-bromo-2-ethylbenzene in the presence of a base like potassium carbonate.
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Formation of the Pyrazine Core
- The pyrazine core can be constructed via a condensation reaction involving a suitable diamine and a diketone.
- Example: Condensing 2,3-diaminopyrazine with 2,3-butanedione.
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Coupling Reaction
- The final step involves coupling the pyrazolyl intermediate with the pyrazine core.
- Example: Using a palladium-catalyzed cross-coupling reaction to attach the pyrazolyl group to the pyrazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-methylphenyl)sulfanyl]pyrazine: Similar structure but with a methyl group instead of an ethyl group.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-phenylsulfanyl]pyrazine: Lacks the ethyl group on the phenyl ring.
Uniqueness
Substituent Effects: The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity and binding properties, making it unique compared to its analogs.
Biological Activity: The specific substitution pattern may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-ethylphenyl)sulfanylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-4-14-7-5-6-8-15(14)22-17-16(18-9-10-19-17)21-13(3)11-12(2)20-21/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYJOSPXHGXPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN=C2N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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